molecular formula C18H27FN2O3S B2585516 2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide CAS No. 451473-63-5

2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide

Cat. No. B2585516
CAS RN: 451473-63-5
M. Wt: 370.48
InChI Key: AKVHEAZNWKULKP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The amide group in the benzamide portion could potentially undergo hydrolysis, especially under acidic or basic conditions . The sulfonyl group might also be susceptible to certain reactions.

Scientific Research Applications

Antimicrobial Activity

Research on fluorobenzamides, including structures related to 2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide, has shown promising antimicrobial properties. For example, Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom in the benzoyl group, which exhibited significant antimicrobial activity against various bacterial strains and fungal species. The presence of the fluorine atom was essential for enhancing this activity (Desai, Rajpara, & Joshi, 2013).

Herbicide Selectivity

The introduction of fluorine atoms into certain compounds has been found to significantly change their herbicidal properties. Hamprecht, Würzer, and Witschel (2004) discovered that fluorine substitution in bentranil led to 'fluorobentranil', which showed improved broad-leaf activity and selectivity on crops like rice, cereals, and maize. This indicates the potential of fluorinated compounds in developing selective herbicides (Hamprecht, Würzer, & Witschel, 2004).

Antiandrogen Properties

In the search for novel antiandrogens, Tucker, Crook, and Chesterson (1988) synthesized and tested a series of compounds for antiandrogen activity. Their work led to the discovery of potent antiandrogens that are selectively active peripherally, highlighting the therapeutic potential of fluorinated benzamides in treating androgen-responsive conditions (Tucker, Crook, & Chesterson, 1988).

Polymer Electrolyte Synthesis

Kim, Labouriau, Guiver, and Kim (2011) explored the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via activated fluorophenyl-amine reactions. This method allows precise control of cation functionality, indicating the importance of fluorinated compounds in the development of advanced polymer materials (Kim, Labouriau, Guiver, & Kim, 2011).

Organic Synthesis

The synthesis and application of N-fluoro amines and their analogues in organic synthesis have been extensively studied. Furin and Fainzil’berg (2000) reviewed the use of these compounds as fluorinating agents, demonstrating their versatility and efficiency in introducing fluorine into various organic molecules. This research underscores the significant role of fluorinated compounds in enhancing the capabilities of organic synthesis (Furin & Fainzil’berg, 2000).

properties

IUPAC Name

2-fluoro-5-(3-methylpiperidin-1-yl)sulfonyl-N-pentylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O3S/c1-3-4-5-10-20-18(22)16-12-15(8-9-17(16)19)25(23,24)21-11-6-7-14(2)13-21/h8-9,12,14H,3-7,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVHEAZNWKULKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide

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